molecular formula C9H6Cl2N2S B2584696 N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine CAS No. 859473-13-5

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No. B2584696
CAS RN: 859473-13-5
M. Wt: 245.12
InChI Key: VMVHCIJTZQXXJZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, also known as DCPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the regulation of electron transport chain components in photosynthesis and the modulation of various signaling pathways in plants. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to increase the activity of cytochrome b6f and photosystem II, which leads to an increase in ATP production and a reduction in reactive oxygen species (ROS) production. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to modulate the expression of various stress-responsive genes, such as those involved in the biosynthesis of osmoprotectants and antioxidants.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including an increase in photosynthetic rate, a reduction in ROS production, and an enhancement of stress tolerance in plants. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting plants from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity, stability, and ease of use. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be easily dissolved in water or organic solvents, making it suitable for various experimental setups. However, N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine also has some limitations, such as its potential toxicity to plants and the need for further investigation of its mechanism of action.

Future Directions

There are several future directions for the study of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, including the investigation of its potential applications in crop improvement, the elucidation of its mechanism of action, and the optimization of its synthesis method. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has the potential to be used as a plant growth regulator and stress protectant in various crops, which could help to increase crop yield and quality. The mechanism of action of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine needs to be further investigated to fully understand its effects on plant physiology and biochemistry. The synthesis method of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can also be optimized to improve its yield and purity, which could make it more accessible for scientific research.

Synthesis Methods

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base or the reaction of 2,5-dichlorophenyl hydrazine with thiosemicarbazide in the presence of a base. The yield and purity of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been used in various scientific research applications, including as a plant growth regulator, a photosynthesis enhancer, and a stress protectant. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to increase the efficiency of photosynthesis in plants by enhancing the activity of electron transport chain components, such as cytochrome b6f and photosystem II. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to protect plants from various abiotic stresses, such as high light, low temperature, and drought.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVHCIJTZQXXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine

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